4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile
Overview
Description
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is an organic compound with the molecular formula C16H17NOSi and a molecular weight of 267.4 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a dimethylsilyl group and a hydroxymethyl group. It is a low melting solid and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)phenylboronic acid and 4-bromobenzonitrile.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-(hydroxymethyl)phenylboronic acid with 4-bromobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects . The hydroxymethyl and dimethylsilyl groups can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}aniline: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydroxymethyl and dimethylsilyl groups further enhances its versatility in various chemical transformations and applications .
Properties
IUPAC Name |
4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOSi/c1-19(2,15-9-7-13(11-17)8-10-15)16-6-4-3-5-14(16)12-18/h3-10,18H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSORGQYGQYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#N)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647584 | |
Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-74-4 | |
Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(hydroxymethyl)phenyl]dimethylsilyl}benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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